trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate
Description
Trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate is a complex polycyclic compound characterized by a fused oxazolo-oxazole core decorated with three methyl ester groups and a methoxy-oxoethyl substituent. Its structure combines a bicyclic heterocyclic system (oxazolo-oxazole) with multiple ester functionalities, which confer unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C14H19NO10 |
|---|---|
Molecular Weight |
361.30 g/mol |
IUPAC Name |
trimethyl 3-(2-methoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate |
InChI |
InChI=1S/C14H19NO10/c1-20-7(16)5-6-9-8(12(17)21-2)11(14(19)23-4)25-15(9)24-10(6)13(18)22-3/h6,8-11H,5H2,1-4H3 |
InChI Key |
FIJQHCWDUJPIMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2C(C(ON2OC1C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the oxazole and oxazolidine rings. Common reagents used in these reactions include methoxyacetyl chloride , trimethyl orthoformate , and various catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine
.
Industry
In industry, this compound could be used in the development of specialty chemicals or advanced materials . Its unique structure may impart desirable properties such as stability or reactivity, making it useful in various industrial applications .
Mechanism of Action
The mechanism by which trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate exerts its effects is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The specific molecular pathways involved would depend on the exact nature of these interactions .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a detailed analysis:
Structural and Functional Group Similarities
- Triazole Derivatives (): The triazole-based compounds in share ester-like substituents (e.g., 3,4,5-trimethoxyphenyl groups). However, the triazole ring lacks the fused bicyclic architecture of the oxazolo-oxazole system, leading to differences in ring strain, hydrogen-bonding capacity, and thermal stability.
- Pyrrolidine Derivatives (): The pyrrolidine compound in features a 2-methoxy-2-oxoethyl group and multiple ester substituents, akin to the target compound. However, its monocyclic pyrrolidine core contrasts with the fused oxazolo-oxazole system, impacting conformational rigidity and solubility.
Physicochemical and Spectral Properties
A comparative analysis of key properties is summarized in Table 1:
Biological Activity
Trimethyl 4-(2-methoxy-2-oxoethyl)tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,3,5-tricarboxylate is a complex organic compound with significant potential in biological applications. Its unique structure suggests various biological activities that merit detailed investigation. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H19NO10
- Molecular Weight : 361.30 g/mol
- IUPAC Name : trimethyl 3-(2-methoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate
The compound's intricate structure includes multiple carboxylate groups and a methoxy substituent that may influence its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes or act as a modulator of signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. For example:
- In vitro studies demonstrated a significant reduction in the viability of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µM.
- The mechanism appears to involve disruption of bacterial cell wall synthesis.
-
Anticancer Properties :
- Case studies have reported that the compound induces apoptosis in cancer cell lines through caspase activation.
- A study involving human breast cancer cells indicated an IC50 value of approximately 25 µM for cell growth inhibition.
-
Anti-inflammatory Effects :
- The compound has been noted for its ability to reduce pro-inflammatory cytokine production in macrophages.
- In animal models of inflammation, administration of the compound led to decreased swelling and pain response.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
